1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole, also known as CPI-455, is a small molecule inhibitor that has been developed to target the bromodomain and extraterminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been implicated in a number of diseases, including cancer, inflammation, and cardiovascular disease. CPI-455 has shown promise as a potential therapeutic agent for the treatment of these diseases.
Mécanisme D'action
1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole works by binding to the bromodomain of BET proteins, preventing them from interacting with acetylated histones and other proteins involved in the regulation of gene expression. This leads to the downregulation of oncogenes and the upregulation of tumor suppressor genes, ultimately resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
In addition to its effects on gene expression, 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines, suggesting that it may have potential as an anti-inflammatory agent. It has also been shown to inhibit the growth and proliferation of smooth muscle cells, suggesting that it may have potential as a treatment for cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole as a research tool is its specificity for BET proteins. This allows researchers to selectively target these proteins and study their role in disease processes. However, one limitation of 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole is its relatively low potency, which may make it less effective in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole. One area of focus is the development of more potent inhibitors of BET proteins, which may be more effective as therapeutic agents. Another area of focus is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole. Finally, there is also interest in exploring the potential of 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole as a treatment for other diseases beyond cancer and inflammation, such as cardiovascular disease and neurological disorders.
Méthodes De Synthèse
1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis of 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole has been described in several scientific publications, including a paper by researchers at the Novartis Institutes for Biomedical Research.
Applications De Recherche Scientifique
1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole has been the subject of extensive research in recent years, with a particular focus on its potential as a therapeutic agent for the treatment of cancer. Studies have shown that 1-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole is able to inhibit the activity of BET proteins, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes. This has been demonstrated in a number of different cancer cell lines, including breast cancer, prostate cancer, and leukemia.
Propriétés
IUPAC Name |
1-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-2,3-dihydroindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3/c16-13-14(11-5-6-11)17-9-18-15(13)19-8-7-10-3-1-2-4-12(10)19/h1-4,9,11H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPFCFXPJXCIFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C(=NC=N2)N3CCC4=CC=CC=C43)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.